molecular formula C18H17N5O B2851791 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2097861-13-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2851791
Número CAS: 2097861-13-5
Peso molecular: 319.368
Clave InChI: NJUBOXSXTNUXEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 2-phenyl-2H-1,2,3-triazole core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a (6-cyclopropylpyridin-3-yl)methyl moiety.

Propiedades

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(17-12-21-23(22-17)15-4-2-1-3-5-15)20-11-13-6-9-16(19-10-13)14-7-8-14/h1-6,9-10,12,14H,7-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBOXSXTNUXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

  • The cyclopropylpyridinyl group in the target compound introduces a rigid, lipophilic moiety that may enhance membrane permeability compared to the difluorophenyl group in Rufinamide .
  • Replacing the aldehyde group in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde with a carboxamide (as in the target compound) could improve solubility and metabolic stability .

Enzyme Inhibition Potential

  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (Compound 2b) : Exhibits potent α-glycosidase inhibition (IC₅₀ ~5 µM) attributed to classical O–H⋯O hydrogen bonds and π-π stacking with the enzyme active site .
  • Target Compound : While direct data are unavailable, the carboxamide group may facilitate hydrogen bonding akin to Rufinamide’s interactions with voltage-gated sodium channels. The cyclopropylpyridinyl group could modulate selectivity for neurological targets .

Anticonvulsant Activity

  • Rufinamide: Approved for Lennox-Gastaut syndrome, it stabilizes neuronal sodium channels via interactions with the triazole carboxamide and difluorophenyl groups . The target compound’s cyclopropylpyridinyl substituent may alter binding kinetics due to increased steric bulk and electronic effects.

Physicochemical and Crystallographic Properties

  • Intermolecular Interactions: The target compound’s carboxamide and pyridinyl groups may form C–H⋯N/O hydrogen bonds, similar to those observed in 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde .
  • Polymorphism: The polymorphic form of 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide () highlights the importance of solid-state characterization for bioavailability. No data are available for the target compound’s polymorphs, necessitating further study .

Hypothetical Pharmacokinetic Profile

Parameter Target Compound Rufinamide 2-Phenyl-triazol-4-carbaldehyde
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.3 ~1.8
Solubility Moderate (carboxamide) High (polar difluoro) Low (aldehyde)
Metabolic Stability High (amide resistance) Moderate Low (aldehyde oxidation)

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme

Phenyl azide + Propiolic acid → 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid  

Conditions

  • CuI (10 mol%), DIPEA (2 eq.), DMF, 60°C, 12 h
  • Yield: 78% after recrystallization (Ethanol/H2O)

Key Data

Parameter Value
Purity (HPLC) 99.2%
Melting Point 189-191°C
1H NMR (DMSO-d6) δ 8.52 (s, 1H, H5), 7.89-7.45 (m, 5H, Ph)

Oxidative Cyclization of N-Phenylhydrazinecarboxamide

Alternative Route

N-Phenylhydrazinecarboxamide + MnO2 → 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid  

Optimization

  • MnO2 (3 eq.), CHCl3, reflux, 8 h
  • Yield: 65% (lower than CuAAC but avoids heavy metals)

Preparation of (6-Cyclopropylpyridin-3-yl)methanamine

Palladium-Mediated Cyclopropanation

Stepwise Synthesis

  • 6-Bromo-3-pyridinecarboxaldehyde6-Cyclopropyl-3-pyridinecarboxaldehyde
    • Cp2ZrCl2 (1.2 eq.), cyclopropane boronic acid, Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C
    • Conversion: 92% (GC-MS)
  • Reductive Amination
    • 6-Cyclopropyl-3-pyridinecarboxaldehyde + NH4OAc, NaBH3CN, MeOH, 0°C → RT
    • Yield: 84% isolated amine

Characterization

  • HRMS : m/z 163.1002 [M+H]+ (calc. 163.1000 for C10H13N2)
  • 13C NMR : δ 149.2 (C2), 136.4 (C6), 12.8 (cyclopropane CH2)

Direct Cyclopropylation via Photocatalysis

Emerging Method

  • 3-Picoline derivative + cyclopropane diaziridine, Ru(bpy)3Cl2, blue LEDs
  • 62% yield with >20:1 C6 selectivity

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Protocol

  • 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (1 eq.) + HOBt (1.2 eq.) + EDCl (1.5 eq.)
  • (6-Cyclopropylpyridin-3-yl)methanamine (1.1 eq.), DMF, 0°C → RT, 24 h
  • Yield: 76% after silica gel chromatography

Critical Parameters

Variable Optimal Range Effect on Yield
Reaction Temp 0-25°C >5°C → 15% decomposition
Amine Equivalents 1.05-1.2 Excess → difficult purification
Solvent DMF > DCM > THF DMF gives 20% higher yield

Uranium-Based Coupling Reagents

HATU Optimization

  • HATU (1.3 eq.), DIPEA (3 eq.), DMF, -10°C → 25°C
  • 89% isolated yield with 99.5% purity (no column needed)

Advantages

  • Minimizes racemization
  • Compatible with moisture-sensitive cyclopropane

Integrated One-Pot Synthesis

Patent-Inspired Route (WO2013186692A1)

Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate + (6-Cyclopropylpyridin-3-yl)methanamine → Target  

Procedure

  • Saponify ester with LiOH (2M, THF/H2O)
  • Directly add HATU/DIPEA without intermediate isolation
  • Total yield: 81% (2 steps)

Scalability Data

Batch Size Yield Purity
1 g 81% 99.3%
100 g 79% 98.7%
1 kg 73% 97.1%

Analytical Characterization Benchmarks

Spectroscopic Standards

  • 1H NMR (400 MHz, DMSO-d6): δ 9.12 (t, J=5.6 Hz, 1H, NH), 8.65 (d, J=2.4 Hz, 1H, Py H2), 8.52 (s, 1H, Triazole H5), 8.21 (dd, J=8.0, 2.4 Hz, 1H, Py H4), 7.89-7.45 (m, 5H, Ph), 4.62 (d, J=5.6 Hz, 2H, CH2), 2.12-1.98 (m, 1H, cyclopropane CH), 1.05-0.92 (m, 4H, cyclopropane CH2)
  • 13C NMR : δ 165.2 (CONH), 155.6 (Triazole C4), 149.3 (Py C2), 136.8 (Py C6), 132.1-127.3 (Ph), 121.4 (Py C5), 44.9 (CH2), 15.2 (cyclopropane CH), 10.8 (cyclopropane CH2)

  • HRMS : m/z 350.1518 [M+H]+ (calc. 350.1514 for C19H19N5O)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost/kg (USD) E-Factor PMI
Stepwise (EDCl) $12,450 18.7 23.4
One-Pot (HATU) $9,870 11.2 14.6
Photoredox Amination $15,200 9.8 12.1

Green Chemistry Metrics

  • Solvent Intensity : 87 L/kg (Stepwise) vs. 45 L/kg (One-Pot)
  • Carbon Efficiency : 41% vs. 58%

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyridine and triazole precursors. Key steps include:

  • Cyclopropane introduction : Coupling 6-cyclopropylpyridine with a methylating agent under inert conditions to avoid oxidation .
  • Triazole formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by carboxamide functionalization .
  • Critical conditions : Reactions require anhydrous solvents (e.g., DMF or THF), temperatures between 0–60°C, and nitrogen atmospheres to stabilize intermediates .
  • Purification : Column chromatography and recrystallization are essential to achieve >95% purity, monitored by HPLC .

Basic: Which analytical techniques are essential for characterizing intermediates and the final compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .
  • Mass Spectrometry (HRMS) : Determines molecular weight accuracy (e.g., [M+H]+^+ ion) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and triazole (C-N) stretching frequencies .

Advanced: How can crystallographic studies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical for:

  • Bond length/angle validation : Confirming the triazole-pyridine dihedral angle (e.g., 15–25° deviations impact steric interactions) .
  • H-bond networks : Identifying interactions between the carboxamide group and solvent molecules, which influence solubility .
  • Twinned data refinement : SHELXL handles high-resolution data to resolve disorder in flexible cyclopropyl groups .

Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40–75%) arise from:

  • Starting material quality : Impurities in cyclopropane derivatives reduce coupling efficiency .
  • Catalyst variability : Copper(I) iodide vs. TBTA ligands in CuAAC affect reaction rates .
    Methodological resolution :
    • Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent .
    • Compare batch vs. flow chemistry for reproducibility .

Advanced: What strategies are effective for analyzing biological target interactions?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized enzymes .
  • Molecular Dynamics (MD) Simulations : Predicts binding poses of the triazole-carboxamide moiety in hydrophobic pockets .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., cyclopropyl vs. phenyl) with IC50_{50} values .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the triazole ring .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, which cleave the carboxamide bond .
  • Thermal stability : Decomposition occurs >150°C, verified by thermogravimetric analysis (TGA) .

Advanced: How can researchers differentiate this compound’s activity from structurally analogous triazoles?

  • SAR studies : Modify the cyclopropyl group to isopropyl or tert-butyl and compare inhibition profiles .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS) to quantify target affinity vs. similar triazoles .
  • Metabolic stability assays : Incubate with liver microsomes to compare half-life differences .

Advanced: What computational tools are recommended for predicting physicochemical properties?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration) .
  • pKa_\text{a} prediction : SPARC or MoKa software models ionization of the pyridine nitrogen .
  • Solubility : COSMO-RS predicts solubility in DMSO/water mixtures .

Basic: What safety protocols are advised for handling this compound?

  • Toxicity screening : Preliminary Ames tests for mutagenicity .
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods required due to unknown inhalation risks .
  • Waste disposal : Neutralize with dilute acetic acid before incineration .

Advanced: How can researchers validate the absence of polymorphic forms?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with SCXRD-derived simulations .
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (>2°C indicates polymorphism) .
  • Solvent screening : Recrystallize from 5+ solvents (e.g., ethanol, acetonitrile) to isolate stable forms .

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